molecular formula C22H16ClNO3S2 B2466216 Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 391866-76-5

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2466216
CAS No.: 391866-76-5
M. Wt: 441.94
InChI Key: JVACQDQYPBDODF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16ClNO3S2 and its molecular weight is 441.94. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate are In3+ and Pb2+ ions . These ions play significant roles in various biological and environmental processes. For instance, Indium is a transition metal used in liquid crystal displays (LCD), semiconductor materials, and solar cells . It can be hazardous to people and animals, exhibiting carcinogenicity, embryotoxicity, and teratogenicity . On the other hand, Lead is a poisonous metal ion that can seriously endanger human health and natural ecosystems .

Mode of Action

This compound interacts with its targets through a ratiometric response . It exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes . The response mechanism of this compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Result of Action

The compound exhibits a colorimetric/fluorescent dual-channel response to In3+ . It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range . The limit of detection for In3+ was found to be 8.36×10^–9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10^–9 M .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with In3+ and Pb2+ ions occurs in a DMF/H2O tris buffer solution . This suggests that the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.

Properties

IUPAC Name

ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S2/c1-2-27-22(26)19-15(12-17(29-19)13-8-4-3-5-9-13)24-21(25)20-18(23)14-10-6-7-11-16(14)28-20/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVACQDQYPBDODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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